2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is known for its role in the preparation of selective inhibitors used in anti-cancer drug preparations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine typically involves the reaction of 3-phenylpropanoic acid with azide reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the azido group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine has several applications in scientific research:
Chemistry: Used as a reactant in the preparation of selective inhibitors for anti-cancer drugs.
Biology: Studied for its potential role in biochemical pathways involving azido groups.
Medicine: Investigated for its potential therapeutic applications in cancer treatment.
Industry: Used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine involves the interaction of the azido group with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings that can interact with biological molecules. This interaction can inhibit specific enzymes or proteins, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-azido-2-phenylpropanoic acid
- 2-azido-3-phenylpropanoic acid
- 2-azido-3-phenylpropanoic acid dicyclohexylammonium salt
Uniqueness
2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine is unique due to its specific structure, which allows it to form stable triazole rings through click chemistry. This property makes it particularly useful in the synthesis of selective inhibitors for anti-cancer drugs, setting it apart from other similar compounds.
Biological Activity
2-Azido-3-phenylpropanoic acid; N-cyclohexylcyclohexanamine, also known as (S)-2-Azido-3-phenylpropionic acid (dicyclohexylammonium) salt, is an organic compound notable for its potential biological activities. This compound features a benzene ring and a propionic acid group, which contribute to its unique properties and applications in scientific research.
- Molecular Formula : C21H32N4O2
- Molar Mass : 372.51 g/mol
- CAS Number : 79410-36-9
- Storage Conditions : 2–8°C
- Water Hazard Class (WGK) : 3
Biological Activity
The biological activity of 2-Azido-3-phenylpropanoic acid has been the subject of various studies, particularly in relation to its cytotoxic effects and potential therapeutic applications. Below are key findings from recent research.
Cytotoxicity Studies
-
Cytotoxic Effects on Cancer Cells :
- Research indicates that derivatives of phenylpropanoic acids, including 2-Azido-3-phenylpropanoic acid, exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that the compound induced apoptosis in human cancer cells, suggesting its potential as an anticancer agent .
- Mechanism of Action :
Case Studies
Potential Applications
Given its biological activity, 2-Azido-3-phenylpropanoic acid; N-cyclohexylcyclohexanamine holds promise for various therapeutic applications:
- Anticancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for further development into anticancer drugs.
- Research Tool : The unique azido group may allow for further modifications and derivatizations, enabling the exploration of new pharmacological properties.
Properties
IUPAC Name |
2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H9N3O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;10-12-11-8(9(13)14)6-7-4-2-1-3-5-7/h11-13H,1-10H2;1-5,8H,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAIZEHUGUEJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.